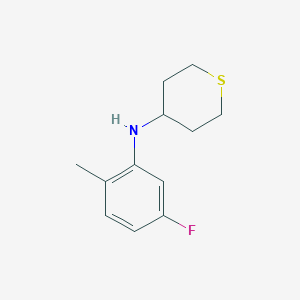

N-(5-fluoro-2-methylphenyl)thian-4-amine

Description

N-(5-fluoro-2-methylphenyl)thian-4-amine is a sulfur-containing heterocyclic compound with a six-membered thiane ring (C₅H₁₀S) substituted by an amine group at the 4-position and a 5-fluoro-2-methylphenyl aromatic moiety.

Properties

Molecular Formula |

C12H16FNS |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-(5-fluoro-2-methylphenyl)thian-4-amine |

InChI |

InChI=1S/C12H16FNS/c1-9-2-3-10(13)8-12(9)14-11-4-6-15-7-5-11/h2-3,8,11,14H,4-7H2,1H3 |

InChI Key |

MTDTZKGOLVBSJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2CCSCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)thian-4-amine typically involves the reaction of 5-fluoro-2-methylphenylamine with thian-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and quality of the final product. The production process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)thian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thiazole vs. Thiane Derivatives

- 5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine (CAS: 1603055-92-0): Core: Thiazole (5-membered ring with S and N) vs. thiane (6-membered sulfur ring). Substituents: Similar 4-fluoro-2-methylphenyl group but with a methylamine substituent. Properties: Smaller ring size may enhance reactivity; molecular weight = 222.28 g/mol.

N-(6-Methylheptan-2-yl)thian-4-amine (CAS: 1153349-35-9):

Pyrimidine-Based Analogs

- Pyrimidine derivatives (e.g., from EP 4 056 588 A1): Core: Pyrimidine ring (6-membered, two N atoms). Substituents: Includes 5-fluoro-2-methylphenyl and acryloyl groups.

Substituent Effects

Fluorophenyl and Methyl Groups

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Substituents: 2-fluorophenyl and methyl groups on pyrimidine. Structural Insights: Dihedral angles between pyrimidine and aryl groups (12.0–86.1°) influence molecular conformation and hydrogen bonding (N–H⋯N interactions) .

- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Substituents: Ethoxy and methyl groups. Crystal Packing: Stabilized by intermolecular C–H⋯O and π-π stacking, relevant for solid-state formulation .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Hydrogen Bonding : Compounds with N–H⋯N interactions (e.g., pyrimidine derivatives) show enhanced crystalline stability, a critical factor in pharmaceutical formulation .

- Synthetic Challenges : Thian-4-amine derivatives require optimized purification (e.g., flash chromatography) due to their moderate yields .

Biological Activity

N-(5-fluoro-2-methylphenyl)thian-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thian (sulfur-containing heterocycle) structure linked to an aromatic amine. The presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring contributes to its unique chemical properties, enhancing its stability and selectivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, leading to potential therapeutic effects. The specific pathways affected depend on the context of the research and the biological system being studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features allow it to penetrate bacterial membranes effectively, disrupting cellular functions.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 12 µg/mL | Effective against biofilms |

| Escherichia coli | 16 µg/mL | Broad-spectrum activity |

| Pseudomonas aeruginosa | 20 µg/mL | Resistance observed in some strains |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound appears to induce apoptosis in cancer cells through mechanisms that are still being elucidated.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.5 | Induces apoptosis via mitochondrial pathway |

| HepG2 | 10.3 | Disrupts cell cycle progression |

| A549 (lung) | 15.0 | Inhibits proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated strong inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 and HepG2 cell lines revealed that this compound significantly reduced cell viability compared to control groups. Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.